molecular formula C18H14F2N2O4S2 B448626 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE

4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B448626
M. Wt: 424.4g/mol
InChI Key: AIHMUJTWBROTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine atoms and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of sulfonamide groups. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl compounds.

Scientific Research Applications

4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • 4-fluoro-N-(3-{[(4-fluorophenyl)sulfonyl]amino}-2,2-dimethylpropyl)benzenesulfonamide
  • Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]-

Uniqueness

Compared to similar compounds, 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE exhibits unique properties due to the specific arrangement of fluorine atoms and sulfonamide groups. This unique structure contributes to its enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H14F2N2O4S2

Molecular Weight

424.4g/mol

IUPAC Name

4-fluoro-N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]benzenesulfonamide

InChI

InChI=1S/C18H14F2N2O4S2/c19-13-4-8-17(9-5-13)27(23,24)21-15-2-1-3-16(12-15)22-28(25,26)18-10-6-14(20)7-11-18/h1-12,21-22H

InChI Key

AIHMUJTWBROTHC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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